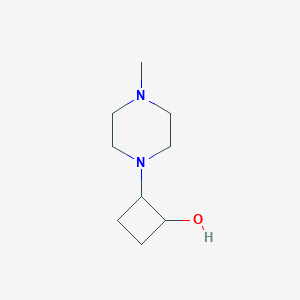

2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol” includes a cyclobutan-1-ol group and a 4-methylpiperazin-1-yl group.Physical And Chemical Properties Analysis

This compound is a solid . Its SMILES string is CN1CCN(CC1)C2CCCC2O and its InChI is 1S/C10H20N2O/c1-11-5-7-12(8-6-11)9-3-2-4-10(9)13/h9-10,13H,2-8H2,1H3 .Scientific Research Applications

Antimicrobial Activity of Complexes

Research involving cyclobutane derivatives has demonstrated their utility in forming complexes with metals, which exhibit antimicrobial properties. For instance, complexes formed with cobalt(II), copper(II), nickel(II), and zinc(II) using Schiff base ligands containing cyclobutane rings have shown antimicrobial activity against different microorganisms. These findings suggest potential applications in developing antimicrobial agents (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002).

Sigma Receptor Ligands and Biological Profile

Cyclobutane derivatives have been investigated for their role as sigma receptor ligands, with studies highlighting their potential in modulating biological processes. For example, substituted 1-phenyl-2-cyclopropylmethylamines with cyclobutane components showed high affinity for sigma receptors, suggesting applications in neuroscience and pharmacology (Prezzavento et al., 2007).

NMDA Receptor Antagonist and Anticonvulsant Action

Compounds derived from cyclobutane, including 1-aminocyclobutanecarboxylic acid derivatives, have been synthesized and evaluated for their NMDA receptor antagonist activity and anticonvulsant effects. Such compounds could be useful in developing treatments for neurological disorders (Gaoni, Chapman, Parvez, Pook, Jane, & Watkins, 1994).

DNA Repair Inhibition for Cancer Therapy

In the realm of cancer research, cyclobutane derivatives have been explored for their ability to inhibit DNA repair mechanisms. Inhibition of the ERCC1-XPF endonuclease, crucial for repairing DNA lesions, by compounds containing cyclobutane structures, has shown promise in sensitizing cancer cells to chemotherapy. This suggests a potential application in enhancing the efficacy of cancer treatments (Elmenoufy et al., 2020; Elmenoufy et al., 2019).

Catalysis and Organic Synthesis

Cyclobutane derivatives play a role in catalysis and synthetic chemistry. For example, donor-acceptor cyclobutanes have been utilized in [4+2] cycloaddition reactions with nitrosoarenes, facilitating the synthesis of tetrahydro-1,2-oxazines. Such reactions are valuable for constructing complex molecular architectures in organic synthesis (Vemula, Stevens, Schon, & Pagenkopf, 2014).

properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)cyclobutan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-10-4-6-11(7-5-10)8-2-3-9(8)12/h8-9,12H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXDXXRGXCIQLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCC2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2384737.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2384738.png)

![benzyl N-[3-(bromomethyl)oxetan-3-yl]carbamate](/img/structure/B2384741.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2384746.png)

![N-(3,5-dimethoxyphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2384749.png)

![6-Acetyl-2-(4-((4-fluorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2384750.png)

![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2384753.png)

![2,3-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2384754.png)